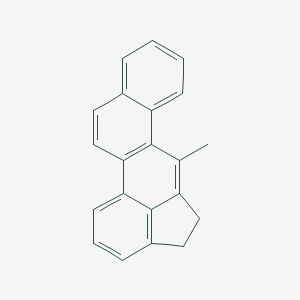
6,7-Cyclopentano-5-methylchrysene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Cyclopentano-5-methylchrysene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in the environment due to human activities such as industrial processes and combustion of fossil fuels. This compound is of great interest to researchers due to its potential carcinogenic effects and its ability to induce DNA damage.
Wirkmechanismus
The mechanism of action of 6,7-Cyclopentano-5-methylchrysene involves the formation of reactive intermediates that can bind to DNA and cause damage. This can lead to mutations and the development of cancer. The compound has also been shown to induce oxidative stress and inflammation, which can contribute to its carcinogenic effects.
Biochemische Und Physiologische Effekte
Studies have shown that exposure to 6,7-Cyclopentano-5-methylchrysene can lead to a variety of biochemical and physiological effects. These include DNA damage, oxidative stress, inflammation, and alterations in gene expression. The compound has also been shown to affect various signaling pathways and cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of studying 6,7-Cyclopentano-5-methylchrysene in the lab is that it can be used as a model compound to investigate the carcinogenic effects of other 6,7-Cyclopentano-5-methylchrysenes. However, one limitation is that the compound is highly toxic and must be handled with care. It is also difficult to obtain pure samples of the compound, which can make it challenging to conduct experiments.
Zukünftige Richtungen
There are several future directions for research on 6,7-Cyclopentano-5-methylchrysene. One area of interest is the development of new methods for synthesizing the compound that are more efficient and environmentally friendly. Another area of focus is the investigation of the compound's effects on different cell types and tissues. Researchers may also explore the use of 6,7-Cyclopentano-5-methylchrysene as a potential biomarker for exposure to 6,7-Cyclopentano-5-methylchrysenes in the environment. Finally, studies may aim to identify new therapeutic targets for preventing or treating the carcinogenic effects of the compound.
In conclusion, 6,7-Cyclopentano-5-methylchrysene is a compound of great interest to researchers due to its potential carcinogenic effects and its ability to induce DNA damage. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 6,7-Cyclopentano-5-methylchrysene have been discussed in this paper. Further research is needed to fully understand the effects of this compound and to develop new strategies for preventing or treating its carcinogenic effects.
Synthesemethoden
The synthesis of 6,7-Cyclopentano-5-methylchrysene involves the reaction of 2-methylnaphthalene with cyclopentadiene in the presence of a strong acid catalyst. The resulting product is then subjected to a series of purification steps to obtain a pure sample of 6,7-Cyclopentano-5-methylchrysene.
Wissenschaftliche Forschungsanwendungen
6,7-Cyclopentano-5-methylchrysene has been extensively studied for its potential carcinogenic effects. It has been shown to induce DNA damage and cause mutations in cells, which can lead to the development of cancer. Researchers have also investigated the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Eigenschaften
CAS-Nummer |
128941-62-8 |
|---|---|
Produktname |
6,7-Cyclopentano-5-methylchrysene |
Molekularformel |
C21H16 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
12-methylpentacyclo[11.6.1.02,11.05,10.016,20]icosa-1(19),2(11),3,5,7,9,12,16(20),17-nonaene |
InChI |
InChI=1S/C21H16/c1-13-16-11-10-15-6-4-8-18(21(15)16)19-12-9-14-5-2-3-7-17(14)20(13)19/h2-9,12H,10-11H2,1H3 |
InChI-Schlüssel |
FLDPAWNSJWKHHE-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC3=C2C(=CC=C3)C4=C1C5=CC=CC=C5C=C4 |
Kanonische SMILES |
CC1=C2CCC3=C2C(=CC=C3)C4=C1C5=CC=CC=C5C=C4 |
Andere CAS-Nummern |
128941-62-8 |
Synonyme |
6,7-cyclopentano-5-methylchrysene 6,7-cyp-5-MeC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
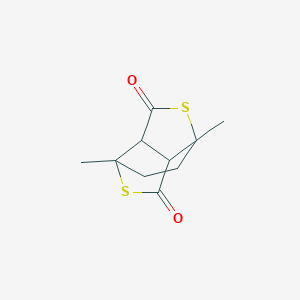
![Methyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate](/img/structure/B145192.png)
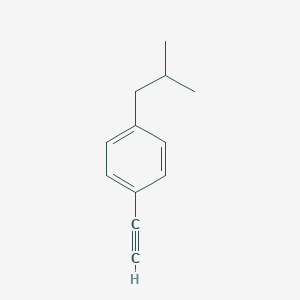
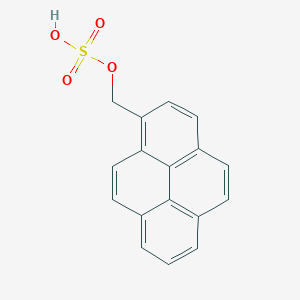
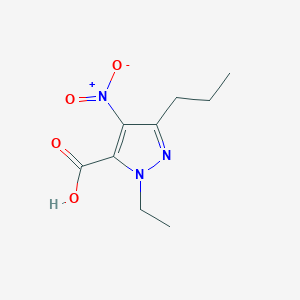
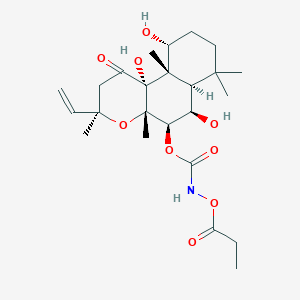
![2,3-Dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B145204.png)
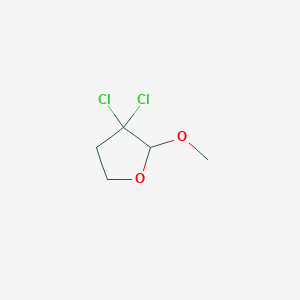
![2-Methoxy-N-[4-[(2-methoxyacetyl)amino]-2,5-dimethylphenyl]acetamide](/img/structure/B145206.png)
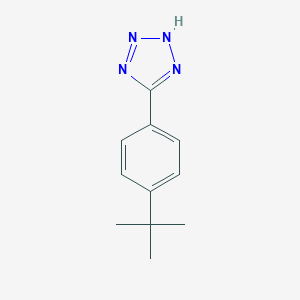
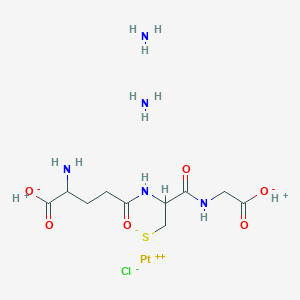
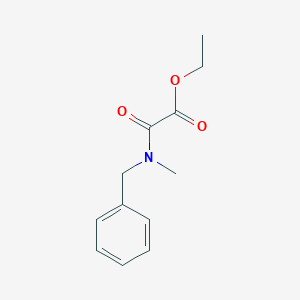
![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)